Cas no 2228754-00-3 (5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine)

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine
- 2228754-00-3
- EN300-2000376
-
- インチ: 1S/C6H5N3O2/c7-6-8-3-5(11-6)4-1-2-10-9-4/h1-3H,(H2,7,8)
- InChIKey: ASUPRALVJKWVEA-UHFFFAOYSA-N
- ほほえんだ: O1C(N)=NC=C1C1C=CON=1
計算された属性
- せいみつぶんしりょう: 151.038176411g/mol
- どういたいしつりょう: 151.038176411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2000376-0.5g |
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |
2228754-00-3 | 0.5g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-2000376-2.5g |
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |
2228754-00-3 | 2.5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-2000376-0.05g |
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |
2228754-00-3 | 0.05g |
$1261.0 | 2023-09-16 | ||
Enamine | EN300-2000376-10.0g |
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |
2228754-00-3 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-2000376-0.25g |
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |
2228754-00-3 | 0.25g |
$1381.0 | 2023-09-16 | ||
Enamine | EN300-2000376-1.0g |
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |
2228754-00-3 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-2000376-1g |
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |
2228754-00-3 | 1g |
$1500.0 | 2023-09-16 | ||
Enamine | EN300-2000376-5g |
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |
2228754-00-3 | 5g |
$4349.0 | 2023-09-16 | ||
Enamine | EN300-2000376-0.1g |
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |
2228754-00-3 | 0.1g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-2000376-5.0g |
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |
2228754-00-3 | 5g |
$4349.0 | 2023-06-02 |
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amineに関する追加情報
Research Brief on 5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine (CAS: 2228754-00-3): Recent Advances and Applications
The compound 5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine (CAS: 2228754-00-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the versatility of 5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine as a scaffold for designing novel small-molecule inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a kinase inhibitor, with particular potency against the JAK-STAT signaling pathway. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's selectivity, achieving a 15-fold improvement in target binding affinity compared to earlier derivatives.
In the realm of antimicrobial research, a team at the University of Cambridge reported promising results against drug-resistant Gram-positive bacteria. Their work, published in ACS Infectious Diseases, revealed that derivatives of 2228754-00-3 exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), while showing negligible cytotoxicity in human cell lines at therapeutic doses.
The synthetic accessibility of this compound has been another area of advancement. A recent Nature Protocols paper detailed a novel, high-yield (78%) synthetic route using continuous flow chemistry, addressing previous challenges with batch synthesis scalability. This methodological breakthrough has important implications for potential industrial-scale production of pharmaceutical candidates based on this core structure.
Emerging computational studies have provided insights into the molecular interactions of 5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine with biological targets. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling suggest that the compound's unique oxazole-oxazole linkage creates a rigid, planar structure that facilitates π-π stacking interactions with aromatic residues in protein binding pockets.
Several pharmaceutical companies have included derivatives of 2228754-00-3 in their preclinical pipelines. Patent filings from 2022-2023 indicate applications in oncology (particularly for hematological malignancies), autoimmune disorders, and as adjuvants for immunotherapy. The compound's favorable physicochemical properties, including moderate logP (2.1) and good aqueous solubility (12 mg/mL at pH 7.4), contribute to its drug-like characteristics.
Ongoing challenges include optimizing metabolic stability, as first-pass metabolism studies in human liver microsomes indicate rapid N-dealkylation. Current research efforts are exploring structural modifications to address this limitation while maintaining the compound's biological activity. The field anticipates clinical translation of lead compounds based on this scaffold within the next 3-5 years.
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